molecular formula C19H22N6O B10955948 3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10955948
M. Wt: 350.4 g/mol
InChI Key: XOTJFIAPNPHXLE-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the core structure through nucleophilic substitution or coupling reactions.

    Final Functionalization: The carboxamide group is introduced in the final steps, typically through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

    Purification: Employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyridine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. It could potentially interact with various biological targets, leading to therapeutic effects.

Medicine

In medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific enzymes or receptors, offering therapeutic benefits for certain diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

3,6-dicyclopropyl-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N6O/c1-24-10-11(9-21-24)8-20-19(26)14-7-15(12-3-4-12)22-18-16(14)17(13-5-6-13)23-25(18)2/h7,9-10,12-13H,3-6,8H2,1-2H3,(H,20,26)

InChI Key

XOTJFIAPNPHXLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5

Origin of Product

United States

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